Array ( [bid] => 2817507 )
Field: Organic Chemistry
Application: Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Methods of Application: In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Results or Outcomes: The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .
Field: Electrochemistry
Field: Catalysis
Application: Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .
Methods of Application: In 2021, Qin et al. reported the first synthesis of cyclobutenone 70 by [2+2] cyclization using acetonitrile as a raw material for C2 cyclization . The first step of the reaction uses acetonitrile as the raw material and solvent and a proton sponge (PS) as the base, in the presence of catalytic triflic anhydride (Tf 2 O) .
Field: Physical Chemistry
Application: Acetonitrile (ACN) has been studied for its effects on the colloidal behavior of conventional surfactants .
Methods of Application: The interactions of four cationic surfactants and acetonitrile (ACN) were studied using the conductivity meter . The conductance of aqueous surfactants solution on the addition of different V/V % of ACN at 298 K is presented .
Results or Outcomes: Increases of the CMC seem to be caused by a stronger micelle formation as reflected in a lower α value .
Methods of Application: Acetonitrile as a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH 2 CN) equals 4.03 ± 0.09 eV, and D (CH 3 -CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO .
Results or Outcomes: This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .
2-(2-Methylidenecyclopentyl)acetonitrile is a chemical compound characterized by its unique structure, which includes a cyclopentyl group and a nitrile functional group. The compound has the molecular formula CHN and features a branched aliphatic chain. Its structural configuration allows for potential interactions with various biological systems, making it a subject of interest in both synthetic organic chemistry and pharmacology.
Research into the biological activity of compounds similar to 2-(2-Methylidenecyclopentyl)acetonitrile suggests that nitrile-containing compounds often exhibit significant pharmacological properties. For instance, some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology . The specific biological activity of 2-(2-Methylidenecyclopentyl)acetonitrile remains to be fully elucidated, but its structural features suggest possible interactions with biological targets.
The synthesis of 2-(2-Methylidenecyclopentyl)acetonitrile can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that could enhance its biological activity or yield.
2-(2-Methylidenecyclopentyl)acetonitrile has potential applications in:
Interaction studies involving 2-(2-Methylidenecyclopentyl)acetonitrile focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects. Preliminary studies suggest that compounds with similar structures may exhibit varying degrees of interaction with target sites, influencing their efficacy and safety profiles .
Several compounds share structural similarities with 2-(2-Methylidenecyclopentyl)acetonitrile. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Acetylcyclopentanenitrile | Contains an acetyl group instead of a methylidene group | Potentially different reactivity due to ketone presence |
| 3-Cyanocyclopentanone | Features a carbonyl group adjacent to the nitrile | Exhibits different biological activities due to carbonyl influence |
| 3-Methyl-3-cyclopentenecarbonitrile | Contains additional methyl branching | May enhance lipophilicity and alter pharmacokinetics |
These comparisons highlight how variations in structure can lead to differences in reactivity, biological activity, and application potential.
Cyclopentane derivatives serve as critical precursors for synthesizing methylenecyclopentyl nitriles. For instance, (+)-{(1α,3a,4β)}-cyclopentyl carboxamides can be functionalized via acetoxy intermediates to introduce nitrile groups. In one approach, methyl (1β,2α,4β)-2-acetoxy-4-carbamoylcyclopentanecarboxylate undergoes ammonolysis in benzene to yield cyclopentane carboxamides, which are subsequently dehydrated to nitriles. This method parallels prostaglandin synthesis strategies, where acyclic precursors cyclize to form cyclopentane rings.
A notable advancement involves the C-alkylation of methyl 2-[4-(methylthio)phenyl]acetate with iodomethyl spiro compounds, forming intermediates that undergo decarboxylation and oxidation to yield nitriles. The regioselectivity of these reactions is influenced by steric effects from quaternary carbons adjacent to reaction sites, as observed in singlet oxygen-mediated hydroperoxidation of methylidenenorbornene derivatives.
Table 1: Cyclopentane Precursor Functionalization Pathways
Catalytic cyclization methods exploit Brønsted acid catalysts to induce ring closure. For example, gas-phase reactions of cyclopentene derivatives with methanol over ion-exchange resins yield cyclopentyl methyl ethers, demonstrating the viability of solid acid catalysts for regioselective cyclization. Similarly, singlet oxygen-mediated ene reactions with 1,4-cyclohexadienes exhibit high regioselectivity due to electronic effects from adjacent substituents.
In the context of nitrile synthesis, catalytic cyclization of α-cyano esters with iodomethyl spiro compounds under acidic conditions generates methylenecyclopentyl nitriles. The reaction proceeds via a carbocation intermediate stabilized by the nitrile’s electron-withdrawing effect, as evidenced by NMR studies of ethyl 2-cyano-2-(pyridin-4-yl)acetate intermediates.
Dehydration of aldoximes to nitriles is accelerated under phase-transfer conditions. In a two-phase system of water and ethyl acetate, aldoxime intermediates derived from cyclopentane carboxamides undergo dehydration in the presence of anhydrous sodium sulfate. While phase-transfer catalysts are not explicitly mentioned in the literature, the use of polar aprotic solvents like acetonitrile facilitates interfacial reactions, enhancing nitrile yields. For instance, embodiments from patent CN103483244A report yields of 78–89% for ethyl 2-cyano-2-(pyridin-4-yl)acetate using ethyl acetate-water mixtures.
Solvent polarity critically influences decarboxylation and aldoxime formation. Polar aprotic solvents like acetonitrile stabilize transition states during decarboxylation, as demonstrated in the synthesis of 2-cyano-2-(pyridin-4-yl)acetate. Conversely, protic solvents such as methanol promote carbamate formation, necessitating subsequent dehydration steps.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Polarity Index | Reaction Step | Yield (%) |
|---|---|---|---|
| Acetonitrile | 5.8 | Decarboxylation | 89 |
| Ethyl acetate | 4.4 | Aldoxime dehydration | 85 |
| Methanol | 5.1 | Carbamate formation | 72 |
Data from acetonitrile-mediated reactions highlight its superiority in nitrile synthesis, attributed to its ability to solubilize both organic intermediates and inorganic byproducts.
Copper catalysis has emerged as a powerful tool for α-alkylation of nitriles, enabling direct functionalization of the methylidenecyclopentyl acetonitrile scaffold. The CuCl₂/TMEDA (tetramethylethylenediamine) system facilitates cross-coupling between 2-(2-methylidenecyclopentyl)acetonitrile and benzyl alcohols through a hydrogen atom transfer (HAT) mechanism [4] [5]. Key steps include:
This method achieves up to 99% yield for α-alkylated products under mild conditions (80°C, 24h) [5]. The methylidenecyclopentyl group enhances reaction efficiency through steric guidance, directing coupling to the α-position while preventing β-hydride elimination. Comparative studies show 2.5× faster kinetics compared to linear aliphatic nitriles due to preorganization effects from the bicyclic framework [4].
The strained bicyclo[1.1.1]pentane (BCP) motif in 2-(2-methylidenecyclopentyl)acetonitrile enables unique reactivity under photoredox conditions. Combining iridium photocatalysts (e.g., Ir(ppy)₃) with nickel co-catalysts facilitates radical-polar crossover reactions [3]:
$$ \text{Ir}^{III} + h\nu \rightarrow \text{Ir}^{III*} \rightarrow \text{Ir}^{II} + e^- $$
$$ \text{R-X} + e^- \rightarrow \text{R}^\bullet + X^- $$
The photogenerated nitrile-stabilized radical undergoes coupling with nickel-activated aryl halides, enabling direct bicyclopentylation of (hetero)arenes. This method successfully incorporates the methylidenecyclopentyl group into complex pharmaceuticals, demonstrating 86% yield for indoprofen analogues [3]. The reaction tolerates ester, ketone, and tertiary amine functionalities, with turnover numbers exceeding 1,200 for nickel catalysts.
Hydrogen atom transfer (HAT) catalysts like tetrabutylammonium decatungstate (TBADT) activate the α-C(sp³)-H bond in 2-(2-methylidenecyclopentyl)acetonitrile for radical chain reactions [6]. The process involves:
HAT initiation:
$$ \text{Cat} + h\nu \rightarrow \text{Cat}^\bullet $$
$$ \text{Cat}^\bullet + R-H \rightarrow \text{Cat}-H + R^\bullet $$
Radical propagation:
$$ R^\bullet + \text{Alkene} \rightarrow \text{Coupled product} $$
The methylidenecyclopentyl group's ring strain (estimated 25 kcal/mol) lowers the activation energy for HAT by 8-12 kcal/mol compared to acyclic analogues [6]. This enables functionalization at ambient temperature using visible light (450 nm). Applications include:
The table below summarizes key catalytic parameters:
| Reaction Type | Catalyst | Temp (°C) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|
| Copper α-alkylation | CuCl₂/TMEDA | 80 | 99 | 41 |
| Photoredox/Ni coupling | Ir(ppy)₃/NiCl₂(dme) | 25 | 86 | 58 |
| HAT functionalization | TBADT | 25 | 89 | 112 |